1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol
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Overview
Description
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C15H26O. It is a derivative of naphthalene, characterized by the presence of a methanol group and multiple hydrogenated carbon atoms. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol can be synthesized through several methods. One common approach involves the hydrogenation of 8,8-dimethylnaphthalene-2-methanol under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.
Substitution: The methanol group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Various halogenating agents or nucleophiles
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Further hydrogenated derivatives
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde
- 1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl ethanone
- 1,2,3,4,5,6,7,8-Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is unique due to its specific structural features, including the presence of a methanol group and the degree of hydrogenation. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol (commonly referred to as octahydronaphthol) is a bicyclic organic compound with significant potential in various biological applications. This article explores its biological activity based on existing research and data.
- Molecular Formula : C13H20O
- Molecular Weight : 192.3 g/mol
- CAS Number : 68991-97-9
Biological Activity Overview
Research into the biological activity of octahydronaphthol has revealed several promising areas:
- Antimicrobial Activity :
- Antioxidant Properties :
- Antiproliferative Effects :
Data Table: Biological Activities of Octahydronaphthol
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various compounds, octahydronaphthol was isolated and tested against common bacterial strains. The results indicated that it possesses significant antibacterial activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) which are known for their resistance to standard antibiotic treatments .
Case Study 2: Antioxidant Activity
A comparative analysis of the antioxidant activity of octahydronaphthol revealed that it effectively reduces oxidative stress markers in vitro. This capability suggests its potential application in formulations aimed at preventing oxidative damage in biological systems .
Case Study 3: Cancer Cell Proliferation Inhibition
In vitro studies focused on cancer cell lines demonstrated that octahydronaphthol could significantly inhibit cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, indicating its potential as a therapeutic agent in cancer treatment .
Properties
CAS No. |
93804-62-7 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10,14H,3-9H2,1-2H3 |
InChI Key |
TXYYNNGNKSJORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1CC(CC2)CO)C |
Origin of Product |
United States |
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